molecular formula C4H8O2 B1605373 2-Methoxypropanal CAS No. 6142-38-7

2-Methoxypropanal

Cat. No.: B1605373
CAS No.: 6142-38-7
M. Wt: 88.11 g/mol
InChI Key: HZVKHMQXJYFYRF-UHFFFAOYSA-N
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Description

2-Methoxypropanal, also known as 2-methoxypropionaldehyde, is an organic compound with the molecular formula C(_4)H(_8)O(_2). It is a colorless liquid with a distinctive odor, commonly used in various chemical processes and industrial applications. The presence of both an aldehyde group and an ether group in its structure makes it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Etherification of Propanal: One common method involves the etherification of propanal with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether bond.

    Oxidation of 2-Methoxypropanol: Another method involves the oxidation of 2-methoxypropanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO(_4)). This reaction converts the alcohol group to an aldehyde group, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves the continuous flow process, where propanal and methanol are reacted in the presence of an acid catalyst in a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 2-methoxypropano

Properties

IUPAC Name

2-methoxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(3-5)6-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVKHMQXJYFYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976977
Record name 2-Methoxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-38-7
Record name 2-Methoxypropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6142-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionaldehyde, 2-methoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypropanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of solvents on the conformational preference of 2-Methoxypropanal?

A: Research indicates that solvents significantly influence the conformational distribution of this compound compared to its gas phase. Specifically, conformations with synperiplanar carbonyl and alkoxy dipoles are stabilized in solution. [] This suggests that the solvent's polarity plays a crucial role in dictating the molecule's preferred shape.

Q2: How does the presence of the methoxy group in this compound influence its reactivity compared to other aldehydes?

A: Theoretical studies employing density functional theory (DFT) have been used to investigate the addition of enolborane nucleophiles to this compound. [] The presence of the methoxy group, classified as an electronegative substituent, favors Cornforth transition-state structures over polar Felkin-Anh structures. This preference is attributed to the influence of the methoxy group on the relative energy of different rotamers of the aldehyde. []

Q3: Are there any computational studies that provide insights into the diastereoselectivity of reactions involving this compound?

A: Yes, computational chemistry has been employed to elucidate the diastereoselectivity observed in nucleophilic additions to this compound. Calculations on transition state structures for these reactions, specifically with E- and Z-enolborane nucleophiles, provide predictions about diastereofacial selectivity that align well with experimental observations. [] This highlights the value of computational approaches in understanding and predicting the stereochemical outcome of reactions with this compound.

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